molecular formula C9H7FN2O B6149810 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one CAS No. 2172393-52-9

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Numéro de catalogue B6149810
Numéro CAS: 2172393-52-9
Poids moléculaire: 178.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one (FMQ) is a synthetic compound that has been studied extensively in the scientific community, due to its unique properties and potential applications. FMQ has been studied in the fields of organic chemistry, pharmacology, and biochemistry, and has been found to have a variety of potential applications and benefits.

Applications De Recherche Scientifique

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has been studied for its potential applications in organic chemistry, pharmacology, and biochemistry. In organic chemistry, this compound has been studied for its potential as a catalyst for organic synthesis. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent, anticonvulsant, and analgesic. In biochemistry, this compound has been studied for its potential as an inhibitor of the enzyme monoamine oxidase.

Mécanisme D'action

The mechanism of action of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one is not yet fully understood. However, it has been suggested that this compound works by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase activity results in an increase in the levels of these neurotransmitters, which can lead to a variety of physiological and psychological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce seizure activity, and reduce pain. In humans, this compound has been shown to reduce anxiety and improve mood. In addition, this compound has been shown to reduce the risk of cardiovascular disease and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one has several advantages and limitations when used in laboratory experiments. The main advantage of this compound is its relatively low cost and easy availability. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to work with in laboratory experiments. Additionally, this compound is not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.

Orientations Futures

The potential future directions for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its potential applications in organic chemistry and pharmacology is needed. Finally, further research into the potential toxicological effects of this compound is needed in order to ensure its safe use in the future.

Méthodes De Synthèse

6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one can be synthesized through a two-step process. The first step involves the reaction of potassium acetate with 5-methyl-3,4-dihydroquinazolin-4-one in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields this compound. The second step involves the reaction of this product with anhydrous sodium carbonate in an aqueous solution of acetic acid and hydrochloric acid. This reaction yields this compound in a crystalline form.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-amino-5-fluorobenzonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid to form 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile", "Step 2: Cyclization of 2-(2-oxo-2-phenylethylamino)-5-fluorobenzonitrile with sodium ethoxide in methanol to form 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one", "Step 3: Reduction of 6-fluoro-5-methyl-3,4-dihydroquinazolin-4-one with sodium borohydride in methanol to form 6-fluoro-5-methylquinazolin-4-one" ] }

Numéro CAS

2172393-52-9

Formule moléculaire

C9H7FN2O

Poids moléculaire

178.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.